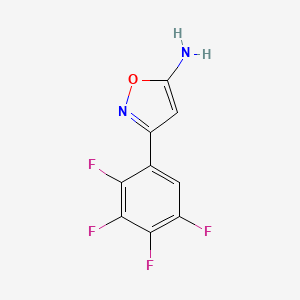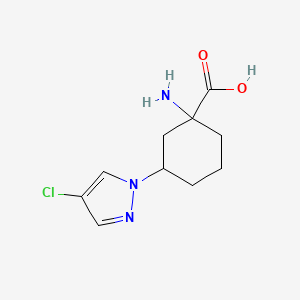
(R)-1-Cyclohexyl-2,2-difluoroethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Cyclohexyl-2,2-difluoroethan-1-amine is an organic compound characterized by a cyclohexyl group attached to a difluoroethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Cyclohexyl-2,2-difluoroethan-1-amine typically involves the reaction of cyclohexylamine with a difluoroethane derivative under controlled conditions. One common method includes the use of difluoroethanol as a starting material, which undergoes a substitution reaction with cyclohexylamine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, pressure regulation, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
®-1-Cyclohexyl-2,2-difluoroethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: The difluoroethane moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl difluoroethanone, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
Chemistry
In chemistry, ®-1-Cyclohexyl-2,2-difluoroethan-1-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its difluoroethane moiety is particularly useful in tracing biochemical reactions.
Medicine
In medicine, ®-1-Cyclohexyl-2,2-difluoroethan-1-amine is investigated for its potential therapeutic properties. It may serve as a precursor for the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which ®-1-Cyclohexyl-2,2-difluoroethan-1-amine exerts its effects involves interactions with specific molecular targets. The difluoroethane moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The cyclohexyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-2,2-difluoroethanol: Similar in structure but with a hydroxyl group instead of an amine.
Cyclohexylamine: Lacks the difluoroethane moiety, making it less reactive in certain chemical reactions.
2,2-Difluoroethanamine: Contains the difluoroethane moiety but lacks the cyclohexyl group.
Uniqueness
®-1-Cyclohexyl-2,2-difluoroethan-1-amine is unique due to the combination of the cyclohexyl and difluoroethane groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H15F2N |
|---|---|
Molecular Weight |
163.21 g/mol |
IUPAC Name |
(1R)-1-cyclohexyl-2,2-difluoroethanamine |
InChI |
InChI=1S/C8H15F2N/c9-8(10)7(11)6-4-2-1-3-5-6/h6-8H,1-5,11H2/t7-/m1/s1 |
InChI Key |
XRIRCGSSMZLASD-SSDOTTSWSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@H](C(F)F)N |
Canonical SMILES |
C1CCC(CC1)C(C(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dioxa-8-azaspiro[3.5]nonane](/img/structure/B13544951.png)
![[2-(1-Benzylpyrrolidin-2-yl)cyclopropyl]methanamine](/img/structure/B13544961.png)
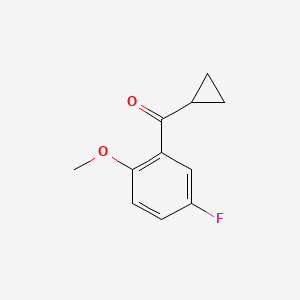
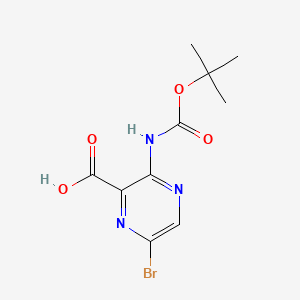

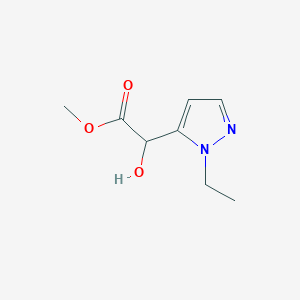
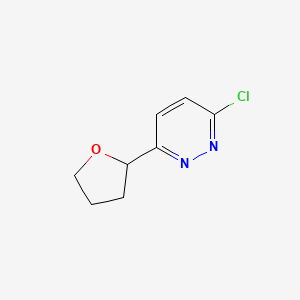
![(R)-2-(6-aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid](/img/structure/B13544995.png)
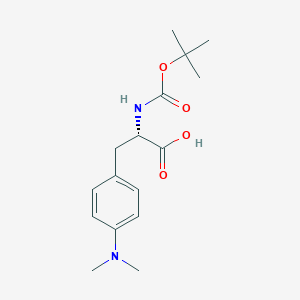
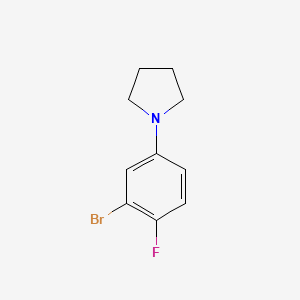
![3-[3-Chloro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid](/img/structure/B13545015.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2-fluoropyridin-3-yl)propanoic acid](/img/structure/B13545022.png)
